molecular formula C14H15FN2O3S2 B15106750 2-(4-fluorophenyl)-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

2-(4-fluorophenyl)-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

Cat. No.: B15106750
M. Wt: 342.4 g/mol
InChI Key: GDLRQEQKMWKSLJ-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group and a thiazole ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoroaniline with a thiazole derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(4-fluorophenyl)-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Properties

Molecular Formula

C14H15FN2O3S2

Molecular Weight

342.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-(3-methyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)acetamide

InChI

InChI=1S/C14H15FN2O3S2/c1-17-11-7-22(19,20)8-12(11)21-14(17)16-13(18)6-9-2-4-10(15)5-3-9/h2-5,11-12H,6-8H2,1H3

InChI Key

GDLRQEQKMWKSLJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2CS(=O)(=O)CC2SC1=NC(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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